molecular formula C14H11ClFNO2 B5740782 N-[(2-chloro-6-fluorophenyl)methyl]-1,3-benzodioxol-5-amine

N-[(2-chloro-6-fluorophenyl)methyl]-1,3-benzodioxol-5-amine

Cat. No.: B5740782
M. Wt: 279.69 g/mol
InChI Key: BBPXRUBDZPGZAF-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-fluorophenyl)methyl]-1,3-benzodioxol-5-amine is an organic compound with a complex structure that includes a benzodioxole ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-1,3-benzodioxol-5-amine typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the temperature, pressure, and reagent addition, ensuring high efficiency and safety during production .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-fluorophenyl)methyl]-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(2-chloro-6-fluorophenyl)methyl]-1,3-benzodioxol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2-chloro-6-fluorophenyl)methyl]-1,3-benzodioxol-5-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the benzodioxole ring and the substituted phenyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-11-2-1-3-12(16)10(11)7-17-9-4-5-13-14(6-9)19-8-18-13/h1-6,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPXRUBDZPGZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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